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Drug Background and Clinical Development Rationale

Orteronel (TAK-700) is an investigational, nonsteroidal oral agent that selectively inhibits the CYP17A1

enzyme complex, specifically targeting the 17,20-lyase activity more selectively than the 17α-hydroxylase

component. This selective inhibition mechanism differentiates orteronel from abiraterone acetate, as it

theoretically suppresses extragonadal androgen production while potentially minimizing the

mineralocorticoid excess syndrome that typically requires corticosteroid coadministration [1]. The clinical

development of orteronel was pursued across multiple prostate cancer states, including metastatic

hormone-sensitive prostate cancer (mHSPC), metastatic castration-resistant prostate cancer

(mCRPC), and high-risk localized disease in combination with radiotherapy [1] [2].

The fundamental rationale for orteronel's development stemmed from the recognized importance of

androgen receptor pathway inhibition in advanced prostate cancer and the clinical need for agents that

could effectively suppress extragonadal androgen synthesis without requiring concomitant corticosteroids.

Preclinical data indicated that orteronel achieved >97% suppression of testosterone in castrated animals

and demonstrated substantial activity in prostate cancer models [3]. Phase I/II trials established the safety

profile and recommended phase III dosing at 300 mg twice daily, with evidence of prostate-specific antigen

(PSA) responses and radiographic tumor shrinkage in mCRPC patients [3].
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Overview of Phase III Clinical Trial Designs

Three major phase III trials evaluated orteronel in different prostate cancer populations, each with distinct

design elements and control arms tailored to the specific clinical context and standard of care at the time of

study initiation.

Table 1: Key Characteristics of Orteronel Phase III Trials

Trial
Characteristic

SWOG-1216 (mHSPC)
ELM-PC 5 (mCRPC post-
docetaxel)

NRG/RTOG 1115
(High-Risk
Localized)

Patient
Population

Newly diagnosed metastatic

hormone-sensitive

Metastatic CRPC progressing

during/after docetaxel

Clinically

localized with
unfavorable

features

Sample Size 1,279 Not fully reported 231 (planned:

900)

Experimental
Arm

ADT + Orteronel 300 mg BID Orteronel 400 mg QD +

Prednisone 5 mg BID

ADT + RT +

Orteronel 300 mg
BID

Control Arm ADT + Bicalutamide 50 mg
QD

Placebo + Prednisone 5 mg
BID

ADT + RT

Primary
Endpoint

Overall Survival (OS) Overall Survival (OS) Overall Survival
(OS)

Key Secondary
Endpoints

PFS, PSA response at 7
months, AE profile

rPFS, PSA response rate,
time to opioid use

Metastasis-free
survival, PSA-

PFS, HRQOL

Stratification
Factors

Disease extent, performance

status, ADT timing

Prior docetaxel courses,

geographic region

Gleason score,

PSA level, T-
stage
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Trial
Characteristic

SWOG-1216 (mHSPC)
ELM-PC 5 (mCRPC post-
docetaxel)

NRG/RTOG 1115
(High-Risk
Localized)

Treatment
Duration

Until
progression/unacceptable

toxicity

Until
progression/unacceptable

toxicity

24 months

Status Completed Completed Terminated early

The SWOG-1216 trial employed an open-label design comparing orteronel plus androgen deprivation

therapy (ADT) against bicalutamide plus ADT in men with mHSPC [1]. The study targeted a 33%

improvement in median overall survival from an assumed 54 months in the control arm to 72 months in

the experimental arm [1]. With 1,279 patients enrolled, it had approximately 90% power to detect this

difference at a one-sided alpha of 0.025, with final analysis prespecified after 523 deaths [1].

The ELM-PC 5 trial adopted a double-blind, placebo-controlled design in the post-docetaxel mCRPC

setting, where patients were randomized to receive orteronel plus prednisone versus placebo plus prednisone

[3]. This design reflected the standard of care in this patient population established by prior agents such as

abiraterone and enzalutamide. Meanwhile, the NRG/RTOG 1115 trial investigated orteronel in a radically

different context—as intensification of ADT combined with definitive radiotherapy for high-risk localized

prostate cancer [2]. This study aimed to determine whether adding 24 months of orteronel to standard ADT

and dose-escalated radiotherapy would improve outcomes, but accrual was halted early after development of

orteronel was discontinued in other disease settings [2].

Detailed Methodological Protocols

Patient Selection and Recruitment Criteria

Across the phase III trials, patient eligibility criteria were carefully designed to identify distinct clinical

populations while maintaining sufficient generalizability to real-world practice. In the SWOG-1216 trial for

mHSPC, key inclusion criteria required histologically confirmed adenocarcinoma of the prostate with

documented metastatic disease (either by soft tissue and/or bony metastases), Zubrod performance status of
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0-2 (status 3 was allowed if due to bone pain only with PSA ≥2.0 ng/mL), and no prior systemic therapy for

metastatic disease (with the exception of up to 30 days of ADT before registration) [1]. Patients with

extensive disease were eligible if they were unsuitable for or declined docetaxel therapy, reflecting the

evolving treatment landscape during the trial's conduct [1].

The ELM-PC 5 trial for post-docetaxel mCRPC required patients with progressive disease during or after

docetaxel-based chemotherapy, with maintained surgical or medical castration (testosterone <50 ng/dL) [3].

Key exclusion criteria included prior chemotherapy with cabazitaxel, mitoxantrane, or anthracyclines;

clinically significant heart disease; and brain metastases [3]. The NRG/RTOG 1115 trial implemented strict

criteria for high-risk disease, including various combinations of Gleason score, PSA levels, and T-stage, with

the highest risk group (Gleason ≥9) eligible regardless of PSA or T-stage [2]. All patients in this trial had to

have no evidence of nodal or distant metastasis by axial imaging and bone scan, confirming truly localized

albeit high-risk disease [2].

Treatment Administration and Monitoring Protocols

The drug administration protocols differed meaningfully across trials based on disease setting and control

arm selection:

SWOG-1216: Patients in the experimental arm received orteronel 300 mg orally twice daily

continuously with standard ADT (LHRH agonist/antagonist or orchiectomy) [1]. The control arm

received bicalutamide 50 mg orally once daily with ADT. Treatment continued until disease

progression, unacceptable toxicity, or patient withdrawal. Dose modifications for orteronel were

permitted for management of adverse events, with specific guidelines for hematologic, hepatic, and

metabolic toxicities [1].

ELM-PC 5: The experimental regimen consisted of orteronel 400 mg once daily (a higher dose than

in SWOG-1216) plus prednisone 5 mg twice daily, while the control arm received placebo plus the

same prednisone schedule [3]. The use of prednisone in both arms reflected standard practice in the

post-docetaxel mCRPC setting and addressed potential mineralocorticoid-related effects, though

orteronel was specifically developed to minimize these effects.

NRG/RTOG 1115: This trial incorporated radiation therapy alongside systemic treatment. All

patients received dose-escalated RT (79.2 Gy in 44 fractions to the prostate or 70 Gy in 28 fractions
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with hypofractionation) plus 24 months of ADT, with the experimental arm adding orteronel 300 mg

twice daily for the same 24-month duration [2]. Specific guidelines addressed the management of

potential interactions between radiation and systemic therapy.

Endpoint Assessment Methodologies

Endpoint assessments followed standardized protocols with prospective timing:

Radiographic assessments: In SWOG-1216, imaging included computed tomography or magnetic

resonance imaging of chest/abdomen/pelvis and bone scanning at baseline, with subsequent

assessments per investigator discretion but typically every 3-6 months [1]. Progression was defined

using PCWG2 criteria for bone scans (requiring two or more new lesions) and RECIST 1.1 for soft

tissue disease [1].

PSA monitoring: PSA was measured regularly throughout all trials, with specific landmark analyses at

predefined timepoints. SWOG-1216 used a 7-month landmark to categorize PSA response as

complete (PSA ≤0.2 ng/mL), partial (PSA 0.2-4.0 ng/mL), or no response (PSA >4.0 ng/mL) [1].

Quality of life and patient-reported outcomes: NRG/RTOG 1115 placed particular emphasis on

health-related quality of life (HRQOL) assessment using the Expanded Prostate Cancer Index

Composite (EPIC) instrument, recognizing the importance of functional outcomes in a potentially

curative setting [2].

Table 2: Efficacy Outcomes Across Orteronel Phase III Trials

Outcome
Measure

SWOG-1216 (mHSPC)
ELM-PC 5
(mCRPC)

NRG/RTOG 1115
(Localized)

Primary
Endpoint Result

Median OS: 81.1 vs 70.2 mo
(HR 0.86; P=0.04)

Did not meet OS
endpoint

Trial terminated early

Key Secondary
Efficacy

Median PFS: 47.6 vs 23.0
mo (HR 0.58; P<0.0001)

Improved rPFS,
PSA response

No significant improvement
in efficacy outcomes
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Outcome
Measure

SWOG-1216 (mHSPC)
ELM-PC 5
(mCRPC)

NRG/RTOG 1115
(Localized)

PSA Response
Rate

Significant improvement at 7

months (P<0.0001)

Higher PSA50 rate

with orteronel

Not primarily reported

Post-Protocol
Therapy

61.3% (orteronel) vs 77.4%

(control)

Not reported Not applicable

Efficacy and Safety Results Analysis

Primary and Secondary Efficacy Outcomes

Despite promising activity in earlier phase trials, orteronel failed to demonstrate a statistically significant

improvement in overall survival—the primary endpoint—in any of the phase III trials. In SWOG-1216, after

a median follow-up of 4.9 years, the median OS was 81.1 months with orteronel versus 70.2 months with

bicalutamide (hazard ratio 0.86; 95% CI, 0.72 to 1.02; P=0.040, one-sided) [1]. Although this represented a

14% reduction in death risk, it did not meet the prespecified statistical significance boundary (one-sided

P≤0.022) [1]. A notable finding was the substantial improvement in median progression-free survival (47.6

versus 23.0 months; HR 0.58; 95% CI, 0.51 to 0.67; P<0.0001) and significantly better PSA responses at the

7-month landmark in the orteronel arm [1].

The discordance between PFS and OS outcomes in SWOG-1216 raised important methodological

considerations. The investigators noted that the extensive use of post-protocol life-prolonging therapies

(received by 77.4% in the control arm versus 61.3% in the orteronel arm) may have obscured any potential

OS benefit [1] [4]. Additionally, the median OS in the control arm substantially exceeded historical

expectations (70.2 months versus approximately 46 months in earlier trials), reflecting the evolving

treatment landscape for metastatic prostate cancer [1]. In the ELM-PC 5 trial, orteronel plus prednisone

demonstrated improved radiographic PFS and higher PSA response rates compared to placebo plus

prednisone but similarly failed to achieve a significant OS benefit in the post-docetaxel mCRPC setting [3].

Safety and Tolerability Profile
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The safety data across trials consistently showed that orteronel treatment was associated with increased

toxicities compared to control therapies, though with generally manageable profiles:

Table 3: Safety Overview from Orteronel Phase III Trials

Safety Parameter SWOG-1216 ELM-PC 5 NRG/RTOG 1115

Grade 3/4 AEs 43% (Orteronel) vs 14%

(Control)

Not fully reported Higher with orteronel

combination

Common AEs Fatigue, hypertension,

gastrointestinal effects

Not fully reported Fatigue, hypertension,

rash

Dose Modifications Permitted for toxicity

management

Allowed per

protocol

Required in significant

proportion

Treatment
Discontinuation

Not specifically reported Not specifically

reported

Impaired drug

tolerability noted

In SWOG-1216, the most frequent adverse events with orteronel included fatigue, hypertension, and

gastrointestinal disturbances [1]. The substantially higher rate of grade 3/4 adverse events in the orteronel

arm (43% versus 14% in control) highlighted the trade-off between efficacy and toxicity [1] [4]. The

NRG/RTOG 1115 trial reported that orteronel did not significantly worsen the health-related quality of life

impacts beyond those already associated with RT and ADT, which was an important consideration in the

non-metastatic setting where maintaining quality of life is particularly valued [2]. However, the trial noted

impaired drug tolerability that likely contributed to early study termination [2].

Conclusions and Therapeutic Implications

The collective results from the phase III trials of orteronel led to the discontinuation of its clinical

development across all prostate cancer states. Despite a solid mechanistic rationale and promising phase II

data, the failure to achieve statistically significant overall survival benefits across multiple trials and disease

settings suggests that orteronel may be less effective than other available androgen-axis inhibitors such as
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abiraterone and enzalutamide [1] [3]. The development history of orteronel offers several important lessons

for future drug development in prostate cancer:

First, the discordance between intermediate endpoints (PFS, PSA response) and overall survival

observed in SWOG-1216 raises methodological concerns about relying on these measures as consistent

surrogates for OS, particularly in an era of effective post-progression therapies [1] [4]. Second, the evolving

treatment landscape significantly impacts trial interpretation, as demonstrated by the substantially longer

than expected survival in control arms [1]. Finally, the risk-benefit ratio must be carefully considered, as the

modest efficacy gains with orteronel did not clearly justify the substantially higher toxicity burden

compared to control therapies [1] [2].

The following diagram illustrates the mechanistic basis of orteronel's action and the clinical development

pathway across different prostate cancer states:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9553390/
https://www.semanticscholar.org/paper/Phase-III%2C-randomized%2C-double-blind%2C-multicenter-in-Fizazi-Jones/ffe1ab3c31ed8324a6550b2cdbbb154de4726ade
https://www.smolecule.com/products/s548883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9553390/
https://pubmed.ncbi.nlm.nih.gov/35446628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9553390/
https://www.smolecule.com/products/s548883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9553390/
https://www.sciencedirect.com/science/article/abs/pii/S0360301625060225
https://www.smolecule.com/products/s548883?utm_src=pdf-body
https://www.smolecule.com/products/s548883?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Androgen Synthesis
Pathway

CYP17A1 Enzyme
Complex

17,20-lyase
Inhibition

Orteronel Target

Reduced Androgen
Production

Androgen Receptor
Signaling Decrease

Delayed Tumor Growth
& Progression

mHSPC Trial
SWOG-1216

Improved PFS
No OS Benefit

mCRPC Trial
ELM-PC 5

Improved rPFS
No OS Benefit

Localized Trial
NRG/RTOG 1115

Terminated Early

Click to download full resolution via product page

Figure 1: Orteronel Mechanism of Action and Clinical Development Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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